1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one
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Overview
Description
1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Mechanism of Action
Target of Action
The primary target of 1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is the Cyclin-Dependent Kinase 2 (CDK2) enzyme . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation .
Mode of Action
1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the cessation of cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by 1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone affects the cell cycle regulation pathway . This disruption can lead to cell cycle arrest, preventing the cell from dividing and proliferating .
Pharmacokinetics
Similar compounds have shown good bioavailability
Result of Action
The result of the action of 1-(7-(4-Isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is the inhibition of cell proliferation . This is achieved through the disruption of the cell cycle, leading to cell cycle arrest .
Preparation Methods
The synthesis of 1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Formation of the pyrimidine ring: The triazole intermediate is then reacted with suitable reagents to form the pyrimidine ring.
Introduction of substituents:
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazole or pyrimidine rings or the substituents attached to them.
Scientific Research Applications
1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antiviral agent, with studies indicating its effectiveness against various pathogens.
Medicine: Research has explored its potential as an anticancer agent, with some derivatives showing promising cytotoxic activity against cancer cell lines.
Industry: It is used in the development of new materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its unique electronic properties.
Comparison with Similar Compounds
1-{5-methyl-7-[4-(propan-2-yl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-a]quinoxaline: This compound also contains a triazole ring fused to another heterocycle and has shown antiviral and antimicrobial activities.
Pyrazolo[1,5-a]pyrimidine: These compounds are purine analogs with antitrypanosomal activity.
1,2,4-triazolo[1,5-a]pyridine derivatives: These compounds are used in the development of OLEDs and other electronic devices due to their efficient blue fluorescent properties.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
1-[5-methyl-7-(4-propan-2-ylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-10(2)13-5-7-14(8-6-13)16-15(12(4)22)11(3)20-17-18-9-19-21(16)17/h5-10,16H,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBNIIQZJIECRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)C(C)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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